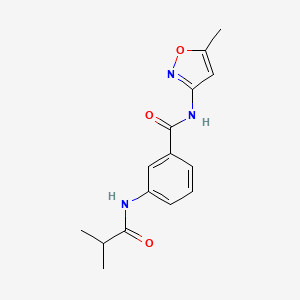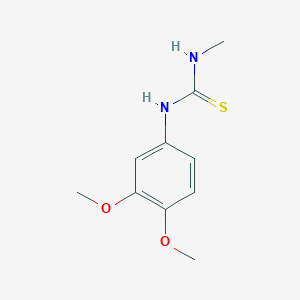
6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone, also known as AMPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of the amino acid tyrosine into dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and movement. By inhibiting tyrosine hydroxylase, AMPT can effectively reduce the levels of dopamine in the brain, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Mecanismo De Acción
6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone exerts its effects by inhibiting the activity of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine into dopamine. By reducing the levels of dopamine in the brain, this compound can effectively alter the activity of dopaminergic neurons, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific experimental paradigm used. However, some of the most commonly observed effects include reduced locomotor activity, decreased reward sensitivity, and altered decision-making. In addition, this compound has been shown to reduce the levels of other catecholamines, such as norepinephrine and epinephrine, which can lead to changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its ability to selectively inhibit the activity of tyrosine hydroxylase, without affecting other enzymes involved in dopamine synthesis. This allows researchers to specifically target the dopaminergic system, and study its effects on behavior and physiology. However, one of the main limitations of using this compound is its potential to cause non-specific effects, such as changes in blood pressure and heart rate, which can confound the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving 6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone. One area of interest is the investigation of the role of dopamine in social behavior, and how changes in dopaminergic activity may contribute to social deficits in disorders such as autism and schizophrenia. Another area of interest is the development of more selective inhibitors of tyrosine hydroxylase, which could improve the specificity and reliability of experiments involving dopamine depletion. Finally, there is a need for more longitudinal studies investigating the long-term effects of dopamine depletion on behavior and physiology, and how these effects may be modulated by other factors such as stress and aging.
Métodos De Síntesis
The synthesis of 6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone involves a series of chemical reactions starting from 2-methylbenzaldehyde and thiourea. The first step involves the condensation of 2-methylbenzaldehyde with thiourea to form 2-methyl-3-(2-methylphenyl)thiourea. This intermediate is then oxidized with hydrogen peroxide to form the corresponding sulfoxide, which is subsequently treated with hydrochloric acid to give this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
6-hydroxy-2-mercapto-3-(2-methylphenyl)-4(3H)-pyrimidinone has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. For example, it has been used to study the effects of dopamine depletion on reward processing, motivation, and decision-making. It has also been used to investigate the role of dopamine in addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-6,15H,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHRIHPADODBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)


![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)
